2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine
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Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-haloketone and thioamide . The exact synthesis process for “2-[1-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine” is not available in the sources I found.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “this compound” are not available in the sources I found.Mechanism of Action
Target of Action
The primary target of this compound is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that mediates the toxic effects of environmental pollutants . It is activated by ligand binding .
Mode of Action
The compound acts as an endogenous AhR agonist . It has broad-spectrum species reactivity and is 5-fold more potent than beta-naphthoflavone . Upon binding to AhR, it triggers a conformational change that allows the receptor to translocate into the nucleus and bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of AhR leads to the upregulation of cytochrome P450 1A1 (CYP1A1) and downregulation of AhR itself . CYP1A1 is involved in the metabolism of xenobiotics and endogenous compounds, playing a crucial role in detoxification processes .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The activation of AhR by this compound can lead to various cellular effects. For instance, it has been shown to inhibit the growth of human pulmonary artery endothelial cells . Moreover, it efficiently suppresses experimental autoimmune uveoretinitis (EAU) and T-cell-mediated immunity .
Safety and Hazards
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-18-13(10-22-11)16(21)20-7-5-12-8-19(9-14(12)20)15-4-2-3-6-17-15/h2-4,6,10,12,14H,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHRQZWHDNWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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